molecular formula C9H15NO2S B15207644 Methyl 4-(pyrrolidin-1-yl)-4-thioxobutanoate

Methyl 4-(pyrrolidin-1-yl)-4-thioxobutanoate

Cat. No.: B15207644
M. Wt: 201.29 g/mol
InChI Key: QGCIVMAJWIKYMS-UHFFFAOYSA-N
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Description

Methyl 4-(pyrrolidin-1-yl)-4-thioxobutanoate is a chemical compound that features a pyrrolidine ring, a thioxo group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(pyrrolidin-1-yl)-4-thioxobutanoate typically involves the reaction of pyrrolidine with a suitable thioxobutanoate precursor. One common method involves the nucleophilic substitution of a halogenated butanoate ester with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(pyrrolidin-1-yl)-4-thioxobutanoate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are often employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 4-(pyrrolidin-1-yl)-4-thioxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(pyrrolidin-1-yl)-4-thioxobutanoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The thioxo group may also play a role in the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(pyrrolidin-1-yl)benzoate: Similar structure but with a benzoate ester instead of a thioxobutanoate.

    Pyrrolidine-2,5-diones: Compounds with a pyrrolidine ring and dione functionality.

    Prolinol derivatives: Compounds with a pyrrolidine ring and hydroxyl group.

Uniqueness

Methyl 4-(pyrrolidin-1-yl)-4-thioxobutanoate is unique due to the presence of both a thioxo group and a pyrrolidine ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H15NO2S

Molecular Weight

201.29 g/mol

IUPAC Name

methyl 4-pyrrolidin-1-yl-4-sulfanylidenebutanoate

InChI

InChI=1S/C9H15NO2S/c1-12-9(11)5-4-8(13)10-6-2-3-7-10/h2-7H2,1H3

InChI Key

QGCIVMAJWIKYMS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=S)N1CCCC1

Origin of Product

United States

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